1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a trimethoxyphenyl group, which is known for its electron-donating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with biological macromolecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-phenylurea
- 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4-dimethoxyphenyl)urea
Uniqueness
1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of the trimethoxyphenyl group, which enhances its electron-donating properties and potentially increases its reactivity and binding affinity in biological systems compared to similar compounds.
Properties
IUPAC Name |
1-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c1-11-16(18(24)23-8-6-5-7-15(23)20-11)22-19(25)21-12-9-13(26-2)17(28-4)14(10-12)27-3/h5-10H,1-4H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVCTMHDMPRAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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